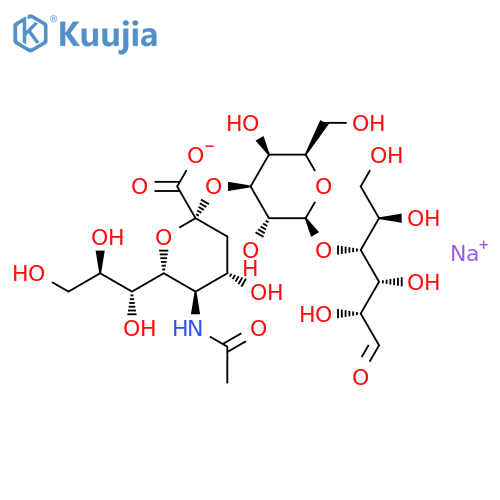Cas no 128596-80-5 (3'-Sialyllactose Sodium Salt)

3'-Sialyllactose Sodium Salt structure
商品名:3'-Sialyllactose Sodium Salt
CAS番号:128596-80-5
MF:C23H38NNaO19
メガワット:655.532900333405
MDL:MFCD00166999
CID:4457093
PubChem ID:253659872
3'-Sialyllactose Sodium Salt 化学的及び物理的性質
名前と識別子
-
- Neu5Acα(2-3)Galβ(1-4)Glc Sodium Salt
- 3'-Sialyllactose Sodium Salt
- 3'-SL
- 3'-SIALYLLACTOSE
- II3NEUAC,I3FUC-LAC
- NEU5AC-ALPHA2-3GAL-BETA1-4GLC
- MONOFUCOSYL, MONOSIALYLLACTOSE
- 3'-N-ACETYLNEURAMIN-LACTOSE SODIUM SALT
- 3'-Sialyllactose Sodium Salt (synthetic)
- 3'-Sialyllactose Sodium Salt from human milk
- ALPHA-NEU5AC-[2->3]-BETA-D-GAL-[1->4]-D-GLC SODIUM SALT
- Sodium;(2S,4S,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- sialyllactose sodium
- 6B0IF0U3U5
- Q27264426
- D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-, monosodium salt
- O-(N-Acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-D-glucose, monosodium salt
- 3'-SialyllactoseSodiumSalt
- PD017987
- 3/'-Sialyllactose (sodium salt)
- 128596-80-5
- D97726
- sodium (2S,4S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy}oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
-
- MDL: MFCD00166999
- インチ: 1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-;/m0./s1
- InChIKey: LTWFUJWFLMHANB-TZCPRLTCSA-M
- ほほえんだ: [Na+].O1[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O[H])O[H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]1(C(=O)[O-])O[C@]1([H])[C@]([H])([C@]([H])(O[C@]([H])([C@@]([H])(C([H])([H])O[H])O[H])[C@@]([H])([C@]([H])(C([H])=O)O[H])O[H])O[C@]([H])(C([H])([H])O[H])[C@]1([H])O[H])O[H])O[H])N([H])C(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 655.19357226 g/mol
- どういたいしつりょう: 655.19357226 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 12
- 水素結合受容体数: 19
- 重原子数: 44
- 回転可能化学結合数: 15
- 複雑さ: 934
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 346
- ぶんしりょう: 655.5
3'-Sialyllactose Sodium Salt 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A166609-100mg |
Sodium (2S,4S,5R,6R)-5-acetamido-2-(((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate |
128596-80-5 | 90% +(HPAEC-PAD) | 100mg |
$102.0 | 2025-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0885-20mg |
3'-Sialyllactose Sodium Salt |
128596-80-5 | 98.0%(LC) | 20mg |
¥1555.0 | 2022-06-10 | |
| abcr | AB474730-20 mg |
3'-Sialyllactose sodium salt, 98%; . |
128596-80-5 | 98% | 20mg |
€180.40 | 2023-07-18 | |
| Biosynth | OS04397-50 mg |
3'-Sialyllactose sodium salt |
128596-80-5 | 50mg |
$97.00 | 2023-01-03 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68866-10mg |
3'-Sialyllactose (sodium salt) |
128596-80-5 | 98% | 10mg |
¥528.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S868565-20mg |
3'-Sialyllactose Sodium Salt |
128596-80-5 | ≥98% | 20mg |
¥949.00 | 2022-09-28 | |
| Ambeed | A166609-50mg |
Sodium (2S,4S,5R,6R)-5-acetamido-2-(((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate |
128596-80-5 | 90% +(HPAEC-PAD) | 50mg |
$68.0 | 2025-02-28 | |
| TRC | S397400-10mg |
3'-Sialyllactose Sodium Salt |
128596-80-5 | 10mg |
$ 63.00 | 2023-09-06 | ||
| Ambeed | A166609-1g |
Sodium (2S,4S,5R,6R)-5-acetamido-2-(((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate |
128596-80-5 | 90% +(HPAEC-PAD) | 1g |
$459.0 | 2025-02-28 | |
| eNovation Chemicals LLC | D770425-250mg |
3'-N-ACETYLNEURAMIN-LACTOSE SODIUM SALT |
128596-80-5 | 98.0% | 250mg |
$185 | 2024-06-07 |
3'-Sialyllactose Sodium Salt サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:128596-80-5)3'-Sialyllactose Sodium Salt
注文番号:LE14793
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:11
価格 ($):discuss personally
3'-Sialyllactose Sodium Salt 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
128596-80-5 (3'-Sialyllactose Sodium Salt) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:128596-80-5)3'-SIALYLLACTOSE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:128596-80-5)3'-Sialyllactose Sodium Salt

清らかである:99%
はかる:1g
価格 ($):413.0




